3-(3-chlorophenyl)-4-ethyl-1-sulfanylidene-5a,6,7,8,9,9a-hexahydro-[1,3]thiazolo[3,4-a]quinazolin-5-one
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Overview
Description
3-(3-chlorophenyl)-4-ethyl-1-sulfanylidene-5a,6,7,8,9,9a-hexahydro-[1,3]thiazolo[3,4-a]quinazolin-5-one is a complex organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-4-ethyl-1-sulfanylidene-5a,6,7,8,9,9a-hexahydro-[1,3]thiazolo[3,4-a]quinazolin-5-one typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of anthranilic acid with cinnamoylisothiocyanate, followed by cyclization and further functionalization to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound may involve the use of green chemistry principles to minimize waste and improve yield. Techniques such as microwave-assisted synthesis and phase-transfer catalysis have been explored to enhance the efficiency of the synthetic process .
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-4-ethyl-1-sulfanylidene-5a,6,7,8,9,9a-hexahydro-[1,3]thiazolo[3,4-a]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-4-ethyl-1-sulfanylidene-5a,6,7,8,9,9a-hexahydro-[1,3]thiazolo[3,4-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as tyrosinase and α-glucosidase, which play crucial roles in various biological processes . By binding to these enzymes, the compound can disrupt their normal function, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives such as:
- 2-(4-fluorophenyl)-quinazolin-4(3H)-one
- 2-(1H)-quinazolinone
- Thiazolo[3,2-a]quinazolin-5-one derivatives
Uniqueness
What sets 3-(3-chlorophenyl)-4-ethyl-1-sulfanylidene-5a,6,7,8,9,9a-hexahydro-[1,3]thiazolo[3,4-a]quinazolin-5-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl and sulfanylidene groups, in particular, enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
Properties
IUPAC Name |
3-(3-chlorophenyl)-4-ethyl-1-sulfanylidene-5a,6,7,8,9,9a-hexahydro-[1,3]thiazolo[3,4-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2OS2/c1-2-20-16-15(11-6-5-7-12(19)10-11)24-18(23)21(16)14-9-4-3-8-13(14)17(20)22/h5-7,10,13-14H,2-4,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTMBYXKKZRHCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2CCCCC2N3C1=C(SC3=S)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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